2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].
In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.
SEM-Cl offers several advantages over other hydroxyl protecting groups:
SEM-Cl finds applications in various areas of scientific research, including:
2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEMCl, is an organochlorine compound commonly used in organic synthesis []. It was developed by Bruce H. Lipshutz in the 1970s during his research on N-methylmaysenine. SEMCl's significance lies in its ability to act as a protecting group for hydroxyl (-OH) functionalities []. This temporary protection allows for selective modification of other parts of a molecule without affecting the hydroxyl group.
The SEMCl molecule consists of several key features (Figure 1):
SEMCl is involved in several key reactions:
ROH + SEMCl + Pyridine -> ROCH2CH2OSi(CH3)3 + PyH+Cl-
ROCH2CH2OSi(CH3)3 + TBAF -> ROH + (CH3)3SiF + CH3CH2CH2O-Bu+
SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].
Flammable;Corrosive